Welcome to the BenchChem Online Store!
molecular formula C12H13NO2 B8417927 1-(5-Methoxy-1H-indol-2-yl)-1-propanone

1-(5-Methoxy-1H-indol-2-yl)-1-propanone

Cat. No. B8417927
M. Wt: 203.24 g/mol
InChI Key: YIAQKEBIRYKMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094798B1

Procedure details

Reaction of 5-methoxy-1H-indole-2-carbaldehyde with ethylmagnesium bromide using the procedure described in example 404 gave (822) (82%), mp 170–171.5° C. 1H NMR δ [(CD3)2SO] 11.56 (s, 1H), 7.34 (d, J=9.1 Hz, 1H), 7.22 (d, J=1.7 Hz, 1H), 7.11 (d, J=2.4 Hz, 1H), 6.93 (d, J=9.1, 2.4 Hz, 1H), 3.77 (s, 3H), 2.96 (q, J=7.3 Hz, 2H), 1.13 (t, J=7.3 Hz, 3H). Found: C, 71.15; H, 6.45; N, 7.07. C12H13NO2 requires: C, 70.92; H, 6.45; N, 6.89.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH:12]=[O:13])=[CH:6]2.[CH2:14]([Mg]Br)[CH3:15]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12](=[O:13])[CH2:14][CH3:15])=[CH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)C(CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.